molecular formula C16H17N5O3S B3601502 N-benzyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide

N-benzyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B3601502
M. Wt: 359.4 g/mol
InChI Key: XMMNTDIQTBVWHB-UHFFFAOYSA-N
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Description

N-benzyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C16H17N5O3S and a molecular weight of 359.40288 g/mol . This compound is characterized by the presence of a benzyl group, an ethoxy group, a tetrazole ring, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-benzyl-2-ethoxy-5-(tetrazol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-2-24-15-9-8-14(21-12-17-19-20-21)10-16(15)25(22,23)18-11-13-6-4-3-5-7-13/h3-10,12,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMNTDIQTBVWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the reaction of 2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonyl chloride with benzylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere, and at a controlled temperature. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with proteins and enzymes in a manner similar to natural substrates .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
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N-benzyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide

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